Thermodynamic Selectivity in Glycerol‑Acetone Ketalization: Solketal vs. 2,2‑Dimethyl‑1,3‑dioxan‑5‑ol
Under identical catalytic conditions (ZrO₂‑SiO₂, Zr/Si = 0.5, 500 °C calcination, acetone/glycerol ratio optimized), the 5‑membered ring product solketal is thermodynamically favored over the 6‑membered ring product 2,2‑dimethyl‑1,3‑dioxan‑5‑ol. The reaction achieves 90.91 % glycerol conversion with 89.69 % selectivity for solketal, while 2,2‑dimethyl‑1,3‑dioxan‑5‑ol is formed only as a minor side product [REFS‑1]. This direct product distribution demonstrates that the 6‑membered acetal is kinetically and thermodynamically less accessible under standard ketalization conditions, which has practical implications for designing selective synthetic routes.
| Evidence Dimension | Product selectivity in glycerol ketalization with acetone |
|---|---|
| Target Compound Data | Minor product (selectivity not explicitly quantified in this study; described as 'small amount') |
| Comparator Or Baseline | Solketal (2,2‑dimethyl‑1,3‑dioxolane‑4‑methanol) – 89.69 % selectivity |
| Quantified Difference | >89 % selectivity advantage for solketal; 2,2‑dimethyl‑1,3‑dioxan‑5‑ol is the disfavored product |
| Conditions | ZrO₂‑SiO₂ solid acid catalyst (Zr/Si = 0.5, calcined 500 °C); glycerol conversion 90.91 % |
Why This Matters
Procurement decisions for glycerol‑derived building blocks must account for the fact that the 6‑membered acetal cannot be obtained as the major product under standard ketalization conditions, requiring alternative synthetic strategies (e.g., reduction of the corresponding ketone) that may influence cost, purity, and scalability.
- [1] Fan, C.; Xu, C.; Liu, C.; Huang, Z.; Liu, J.; Ye, Z. Ketalization of Glycerol with Acetone to O-Heterocyclic Compounds over ZrO₂‑SiO₂ Solid Acid Catalysts. Heterocycles 2012, 85 (12), 2977–2986. DOI: 10.3987/COM-12-12569. View Source
